molecular formula C9H14FNO3 B12872560 (R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

(R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

Cat. No.: B12872560
M. Wt: 203.21 g/mol
InChI Key: HPHVNLXMQXEDFX-ZCFIWIBFSA-N
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Description

®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative This compound is of interest due to its unique structural features, which include a fluorine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring.

    Oxidation: Oxidation of the 4-position to introduce the oxo group.

    Esterification: Introduction of the tert-butyl ester group at the 1-position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise control of reaction temperatures to avoid side reactions.

    Purification: Advanced purification techniques such as chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-oxo group.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry:

    Material Science: Applications in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of fluorine.

Uniqueness:

    Fluorine Atom: The presence of the fluorine atom imparts unique properties such as increased lipophilicity and metabolic stability.

    Reactivity: The fluorine atom can influence the compound’s reactivity in various chemical reactions, making it distinct from its analogs.

This detailed article provides a comprehensive overview of ®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H14FNO3

Molecular Weight

203.21 g/mol

IUPAC Name

tert-butyl (3R)-3-fluoro-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

HPHVNLXMQXEDFX-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C(=O)C1)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)F

Origin of Product

United States

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